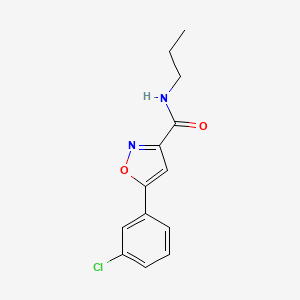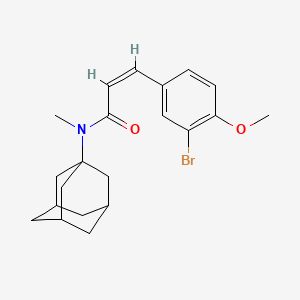![molecular formula C21H20ClN3O4S2 B4877902 2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
説明
科学的研究の応用
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Activity
A new series of compounds, including 2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide, were designed, synthesized, and evaluated for their in vitro anticancer activity . These compounds showed promising results against three human cancer cell lines (HepG-2, HCT-116, and MCF-7), with more sensitivity to MCF-7 .
Apoptotic Inducer
The compound has been found to induce apoptosis in cancer cells . For example, one of the derivatives of the compound revealed sensitivity towards the breast cell lines MCF-7 and MDA-MB-231, and showed a significantly higher apoptotic effect in MCF-7 cells .
Inhibition of EGFR and VEGFR-2
The compound exhibited higher inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2 . This suggests potential applications in the treatment of diseases where these receptors play a crucial role, such as various types of cancer.
ADMET Prediction
In silico ADMET prediction presented that the compound obeys the Lipinski rule of five and the Veber rule with no PAINs alarms and moderately soluble properties . This suggests that the compound has good drug-like properties and could be further developed as a therapeutic agent.
Toxicity Prediction
Toxicity prediction revealed that the compound demonstrated inactivity to hepatotoxic carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity . This suggests that the compound is likely to have a good safety profile.
Safety and Hazards
作用機序
Target of Action
Compounds with a similar pyrrolidine ring structure have been found to interact with various targets, including opioid receptors . The role of these targets can vary widely, from pain management to mood regulation.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule, which can influence its binding mode to target proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pyrrolidine ring structure is known to efficiently explore the pharmacophore space due to sp3-hybridization, which could potentially influence the compound’s bioavailability .
Result of Action
Based on the known effects of similar compounds, it could potentially have a range of effects depending on its specific targets .
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c22-17-5-1-2-6-19(17)29-13-20(26)24-21-23-18(14-30-21)15-7-9-16(10-8-15)31(27,28)25-11-3-4-12-25/h1-2,5-10,14H,3-4,11-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVNXJHCVIIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4877826.png)
![2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4877833.png)
![7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4877834.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4877837.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(3-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4877850.png)
![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4877889.png)

![dimethyl 2-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4877893.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4877905.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4877926.png)